2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dichloro-3-(2-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C16H14Cl2OS and a molecular weight of 325.3 g/mol. It belongs to the family of alpha-arylpropionamides and is known for its unique chemical structure, which includes two chlorine atoms and a thiomethyl group attached to a phenyl ring.
Preparation Methods
The synthesis of 2’,3’-Dichloro-3-(2-thiomethylphenyl)propiophenone involves several steps. One common synthetic route includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with 3-chloropropiophenone under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2’,3’-Dichloro-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2’,3’-Dichloro-3-(2-thiomethylphenyl)propiophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 2’,3’-Dichloro-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The thiomethyl group and chlorine atoms play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
2’,3’-Dichloro-3-(2-thiomethylphenyl)propiophenone can be compared with other similar compounds, such as:
2’,3’-Dichloro-3-(4-thiomethylphenyl)propiophenone: This compound has a similar structure but with the thiomethyl group attached to the 4-position of the phenyl ring.
2’,3’-Dichloro-3-(2-methylphenyl)propiophenone: This compound lacks the sulfur atom, which may result in different chemical and biological properties.
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2OS/c1-20-15-8-3-2-5-11(15)9-10-14(19)12-6-4-7-13(17)16(12)18/h2-8H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTGGYKWWICLQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644343 |
Source
|
Record name | 1-(2,3-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-43-3 |
Source
|
Record name | 1-Propanone, 1-(2,3-dichlorophenyl)-3-[2-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898780-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,3-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.